molecular formula C15H13ClFNO4S B1597690 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride CAS No. 680618-06-8

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride

Cat. No.: B1597690
CAS No.: 680618-06-8
M. Wt: 357.8 g/mol
InChI Key: GUVYIEGBMBTXFV-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C15H13ClFNO4S and a molecular weight of 357.78 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactionsThe final step involves the addition of the sulfonyl chloride group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride can be compared to other similar compounds, such as:

    2-Ethoxy-5-(4-chlorobenzamido)benzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Ethoxy-5-(4-bromobenzamido)benzene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.

    2-Ethoxy-5-(4-iodobenzamido)benzene-1-sulfonyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

Properties

IUPAC Name

2-ethoxy-5-[(4-fluorobenzoyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c1-2-22-13-8-7-12(9-14(13)23(16,20)21)18-15(19)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYIEGBMBTXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374471
Record name 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-06-8
Record name 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680618-06-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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